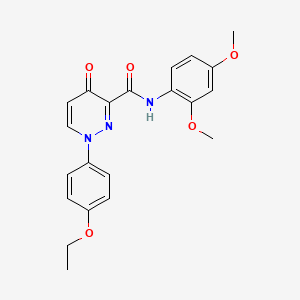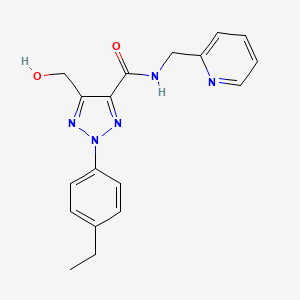![molecular formula C17H17BrN2O B11392158 1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11392158.png)
1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is an organic compound featuring a benzimidazole core substituted with a 4-bromobenzyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of 4-Bromobenzyl Group: The 4-bromobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the 4-bromobenzyl halide.
Attachment of Propanol Side Chain: The final step involves the alkylation of the benzimidazole nitrogen with a propanol derivative, often using a base such as sodium hydride to deprotonate the nitrogen and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: 1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propanal or 1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propanoic acid.
Reduction: Partially or fully hydrogenated benzimidazole derivatives.
Substitution: Compounds with various substituents replacing the bromine atom on the benzyl group.
Scientific Research Applications
1-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole core, which is known for its biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol exerts its effects is largely dependent on its interaction with biological targets. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions, while the propanol side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-1H-benzimidazole: Lacks the propanol side chain, which may affect its solubility and biological activity.
1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol: Contains a methyl group instead of bromine, which may significantly change its chemical and biological behavior.
Uniqueness: 1-[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to the combination of the benzimidazole core, the 4-bromobenzyl group, and the propanol side chain. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17BrN2O |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c1-2-16(21)17-19-14-5-3-4-6-15(14)20(17)11-12-7-9-13(18)10-8-12/h3-10,16,21H,2,11H2,1H3 |
InChI Key |
BXLVNEIJRLYWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11392094.png)
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B11392095.png)


![2-(1-ethyl-1H-indol-3-yl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11392103.png)
![{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone](/img/structure/B11392108.png)
![N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11392110.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392113.png)

![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392153.png)
![5,7-dimethyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392154.png)
